molecular formula C9H10BrNO2 B113027 N-(2-Bromo-4-methoxyphenyl)acetamide CAS No. 79069-37-7

N-(2-Bromo-4-methoxyphenyl)acetamide

Cat. No. B113027
CAS RN: 79069-37-7
M. Wt: 244.08 g/mol
InChI Key: AXORYKRDGLYSCK-UHFFFAOYSA-N
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Description

“N-(2-Bromo-4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H10BrNO2 . It belongs to the class of organic compounds known as phenylacetamides .


Molecular Structure Analysis

The molecular structure of “N-(2-Bromo-4-methoxyphenyl)acetamide” consists of a bromine atom attached to the second carbon of the phenyl ring and a methoxy group attached to the fourth carbon of the phenyl ring . The InChI code for this compound is 1S/C9H10BrNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“N-(2-Bromo-4-methoxyphenyl)acetamide” has a molecular weight of 244.08 g/mol . It has a computed XLogP3 value of 2, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 242.98949 g/mol . The topological polar surface area is 38.3 Ų .

Scientific Research Applications

Synthesis and Pharmacological Assessment

N-(2-Bromo-4-methoxyphenyl)acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, show potential in pharmacological applications. These derivatives demonstrate cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, similar to standard drugs in their efficacy. The presence of bromo, tert-butyl, and nitro groups contributes to their activity (Rani, Pal, Hegde, & Hashim, 2016).

Green Synthesis of Azo Disperse Dyes

N-(3-Amino-4-methoxyphenyl)acetamide, a close derivative, is a key intermediate in producing azo disperse dyes. A novel Pd / C catalyst has been used for its efficient hydrogenation, highlighting a green synthesis approach with high activity and selectivity (Zhang Qun-feng, 2008).

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors

Derivatives of 2-(4-methoxyphenyl) ethyl] acetamide have been synthesized and evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). These compounds have shown promising results in antidiabetic activity in vivo, correlating well with docking studies (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Antioxidant Potential from Marine Sources

Nitrogen-containing bromophenols derived from marine red algae, including compounds structurally related to N-(2-Bromo-4-methoxyphenyl)acetamide, have shown potent antioxidant activities. These compounds may have potential applications in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Catalytic Synthesis and Biological Assessments

Zn(II) complexes derived from aryl acetamides, including N-(4-methoxyphenyl)acetamide, have been explored for their potential as enzyme inhibitors, anticancer, and antileishmanial agents. These studies indicate the versatility of these compounds in medicinal chemistry (Sultana, Zaib, Khan, Khan, Shahid, Simpson, & Iqbal, 2016).

Safety And Hazards

Safety data sheets suggest wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing when handling "N-(2-Bromo-4-methoxyphenyl)acetamide" . It is also recommended to avoid ingestion and inhalation .

properties

IUPAC Name

N-(2-bromo-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXORYKRDGLYSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448129
Record name N-(2-Bromo-4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-4-methoxyphenyl)acetamide

CAS RN

79069-37-7
Record name N-(2-Bromo-4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Li, K Sun, C Cai - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
A cobalt-catalyzed regioselective C–H halogenation methodology is reported herein. The highlight of this work is the highly selective C–H functionalization of anilides, which results in …
Number of citations: 20 pubs.rsc.org
M Gangar, S Goyal, D Raykar, P Khurana, AM Martis… - Bioorganic …, 2022 - Elsevier
Ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1 or NPP1), is an attractive therapeutic target for various diseases, primarily cancer and mineralization disorders. The …
Number of citations: 11 www.sciencedirect.com
H Afaridoun - Synthesis, 2020 - thieme-connect.com
ortho-C–H bond halogenation of anilides and N-aryl carbamates using easily available N-halosuccinimides (NXS) as the active halogenation reagent in the presence of nickel or silver …
Number of citations: 0 www.thieme-connect.com

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